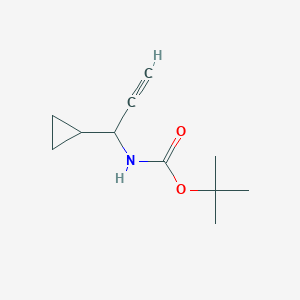
N-Boc-1-cyclopropyl-2-propyn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-1-cyclopropyl-2-propyn-1-amine, also known as tert-butyl N-(1-cyclopropylprop-2-ynyl)carbamate, is a research chemical with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol. This compound is characterized by its cyclopropyl and propynyl groups attached to an amine, which is protected by a tert-butoxycarbonyl (Boc) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-cyclopropyl-2-propyn-1-amine typically involves the protection of the amine group with a Boc group. One common method is the one-pot amidation of N-Boc-protected amines under mild conditions. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-1-cyclopropyl-2-propyn-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Boc protecting group.
Substitution: Nucleophilic reagents can be used to introduce various functional groups at the amine site after deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, which can then be further functionalized.
Aplicaciones Científicas De Investigación
N-Boc-1-cyclopropyl-2-propyn-1-amine is primarily used as a building block in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: May be used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-Boc-1-cyclopropyl-2-propyn-1-amine is not well-documented. as a protected amine, its primary role is to serve as a precursor in synthetic pathways. The Boc group protects the amine from unwanted reactions, allowing for selective transformations at other sites in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-1-cyclopropyl-2-propyn-1-amine: tert-butyl N-(1-cyclopropylprop-2-ynyl)carbamate
This compound: Carbamic acid, N-(1-cyclopropyl-2-propyn-1-yl)-, 1,1-dimethylethyl ester
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and a propynyl group attached to an amine, which is protected by a Boc group. This structure provides a versatile building block for the synthesis of various complex molecules.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
tert-butyl N-(1-cyclopropylprop-2-ynyl)carbamate |
InChI |
InChI=1S/C11H17NO2/c1-5-9(8-6-7-8)12-10(13)14-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13) |
Clave InChI |
OGAPRXCKUGTVQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C#C)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


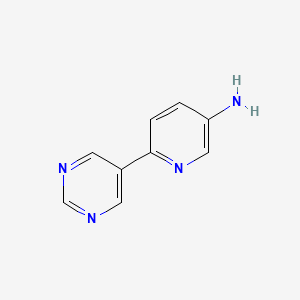
![2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11728386.png)
![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11728394.png)
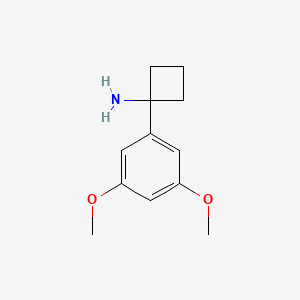

![{[(3-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11728415.png)
![5-Bromothieno[2,3-b]pyridin-3-amine](/img/structure/B11728420.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11728429.png)
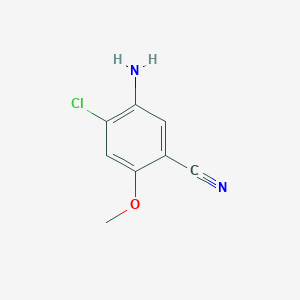
carbohydrazide](/img/structure/B11728453.png)
![1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B11728459.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728466.png)
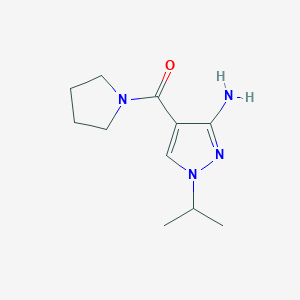
![2-[({[(2-Hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B11728477.png)
